![molecular formula C18H21NO3 B5649875 N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5649875.png)
N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives often involves catalytic hydrogenation, acylation reactions, and the use of specific reagents to introduce functional groups. For example, a catalytic hydrogenation approach has been applied for the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, highlighting the role of novel catalysts in achieving high selectivity and activity (Zhang Qun-feng, 2008). Similarly, the synthesis of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside demonstrates the importance of reaction conditions and reagents in achieving desired acetamide derivatives (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For instance, structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides provided insights into the effect of substitutions on crystal structure, demonstrating the influence of molecular modifications on the overall configuration (B. Gowda, J. Kožíšek, H. Fuess, 2006).
Chemical Reactions and Properties
Acetamide derivatives engage in various chemical reactions, including acetylation, esterification, and silylation, which modify their chemical properties and potential applications. For example, the silylation of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane demonstrates the synthesis of silylated derivatives with distinct chemical behaviors and structural features (A. Nikonov, I. Sterkhova, I. М. Lazarev, A. Albanov, N. F. Lazareva, 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various domains. These properties can be influenced by molecular modifications and synthesis conditions, as seen in the detailed study of the crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of acetamide derivatives in research and application. Studies such as the chemoselective acetylation of 2-aminophenol using immobilized lipase underline the significance of understanding and optimizing these properties for specific applications (Deepali B Magadum, G. Yadav, 2018).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-10-13(2)18(14(12)3)22-11-17(20)19-15-7-5-6-8-16(15)21-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHCECPZJLYDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
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